Urea, N-[4-(3-amino-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl]-N'-[3-(trifluoromethyl)phenyl]-
Description
The compound Urea, N-[4-(3-amino-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl]-N'-[3-(trifluoromethyl)phenyl]- is a urea derivative featuring two distinct aromatic substituents:
- N-terminal group: A phenyl ring substituted with a 3-amino-1H-pyrazolo[3,4-b]pyridin-4-yl moiety. This bicyclic heterocycle is notable for its role in kinase inhibition, as seen in compounds like Olverembatinib (GZD-824), a Bcr-Abl inhibitor .
- N'-terminal group: A 3-(trifluoromethyl)phenyl group, which enhances metabolic stability and binding affinity through hydrophobic and electron-withdrawing effects .
Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which facilitates interactions with biological targets.
Properties
Molecular Formula |
C20H15F3N6O |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
1-[4-(3-amino-2H-pyrazolo[3,4-b]pyridin-4-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C20H15F3N6O/c21-20(22,23)12-2-1-3-14(10-12)27-19(30)26-13-6-4-11(5-7-13)15-8-9-25-18-16(15)17(24)28-29-18/h1-10H,(H2,26,27,30)(H3,24,25,28,29) |
InChI Key |
LYHXSDWIWVVZPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)C3=CC=NC4=NNC(=C34)N)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
The compound Urea, N-[4-(3-amino-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl]-N'-[3-(trifluoromethyl)phenyl]- (CID 11495270) is a novel pyrazolo[3,4-b]pyridine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 386.165
This compound features a urea linkage and a complex aromatic system, which is essential for its interaction with biological targets.
Anticancer Activity
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating potent cytotoxicity. For instance, derivatives with similar structures have shown effectiveness against human cancer cell lines such as A549 (lung cancer), K562 (leukemia), and HeLa (cervical cancer) with IC values ranging from sub-micromolar to low micromolar concentrations .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of several pyrazolo[3,4-b]pyridine derivatives, including the target compound. The results indicated that the compound inhibited cell proliferation significantly in vitro, with a notable selectivity for cancer cells over normal fibroblasts .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory activity. Similar pyrazolo compounds have been shown to inhibit key inflammatory pathways by targeting kinases involved in the signaling cascades of pro-inflammatory cytokines such as TNF-α. For example, a related study demonstrated that certain 3-amino-pyrazole derivatives effectively inhibited the release of TNF-α in murine models .
Antimicrobial Activity
Emerging research indicates that some pyrazolo derivatives possess antimicrobial properties. The incorporation of trifluoromethyl groups has been associated with enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. In one study, compounds with similar structural features exhibited significant inhibition zones in agar diffusion assays .
The biological activity of this compound is largely attributed to its ability to interact with various protein kinases. Specifically, it has been shown to inhibit p38 MAPK and other kinases involved in tumor growth and inflammation . The presence of the pyrazole ring enhances binding affinity to these targets due to its planar structure and electron-donating properties.
Table 1: Biological Activities of Urea Derivatives
Scientific Research Applications
Structural Features
The compound features a pyrazolo[3,4-b]pyridine scaffold, which is known for its diverse biological activities. Pyrazolo[3,4-b]pyridines can exist in two tautomeric forms: 1H and 2H isomers. The structural complexity of this compound allows for various substitution patterns that can enhance its pharmacological properties. The presence of the trifluoromethyl group increases lipophilicity and may improve the compound's ability to penetrate biological membranes.
Anticancer Activity
Urea derivatives containing the pyrazolo[3,4-b]pyridine core have shown significant anticancer properties. Recent research identified several derivatives as potent inhibitors of kinases involved in cancer progression, such as TBK1 (TANK-binding kinase 1) . The structure-activity relationship studies indicate that modifications to the pyrazolo[3,4-b]pyridine scaffold can enhance selectivity and potency against cancer cells.
Inflammation Modulation
The compound has also been explored for anti-inflammatory activity. Pyrazolo[3,4-b]pyridine derivatives have been reported to inhibit pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .
Neurological Disorders
Research indicates that certain pyrazolo[3,4-b]pyridine compounds may interact with pathways related to neurodegenerative diseases. Their ability to modulate signaling pathways such as PI3K/AKT/mTOR has been linked to neuroprotective effects .
Case Study 1: Antitumor Efficacy
A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and screened for their antitumor efficacy against various cancer cell lines. One derivative exhibited an IC50 value of 49.85 µM against A549 lung cancer cells, demonstrating significant growth inhibitory properties .
Case Study 2: Kinase Inhibition
Another study focused on the development of selective inhibitors targeting the PI3K/mTOR signaling pathway using modified pyrazolo[3,4-b]pyridines. These compounds displayed potent activity with IC50 values ranging from 0.9 nM to 63 nM against different kinases involved in cell growth and survival .
Comparison with Similar Compounds
Key Observations:
- Synthetic Feasibility : Urea derivatives with trifluoromethylphenyl groups (e.g., 11e, 11k) exhibit high yields (85–88%), suggesting robust synthetic routes for such substituents .
- Heterocyclic Influence : Replacement of the pyrazolo-pyridine core with thiazole (11e) or pyridyloxy () groups alters target selectivity and solubility.
Functional Group Impact on Bioactivity
Trifluoromethylphenyl Group
- Role : Enhances lipophilicity and resistance to oxidative metabolism. Compounds like 11k (Cl-CF3-phenyl) and ’s deuterated urea show prolonged half-lives in preclinical studies .
- Comparison : The target compound lacks halogenation (e.g., Cl in 11k), which may reduce off-target interactions compared to chlorinated analogs.
Pyrazolo[3,4-b]pyridine Moiety
- Kinase Inhibition: Present in Olverembatinib (), this group disrupts ATP-binding pockets in kinases. The 3-amino substitution in the target compound may further modulate selectivity .
Patent and Preclinical Relevance
- Bcr-Abl Inhibitors: and highlight pyrazolo-pyridine derivatives as candidates for overcoming kinase mutations (e.g., T315I). The target compound’s urea scaffold may offer a novel binding mode compared to benzamide-based inhibitors .
- Patent Trends : European patents () prioritize trifluoromethylphenyl and pyridine/pyrimidine hybrids, underscoring the target compound’s alignment with current medicinal chemistry strategies .
Preparation Methods
Condensation Reactions
One of the primary methods for synthesizing this compound is through condensation reactions involving appropriate precursors.
- Methodology:
- The reaction typically involves the condensation of a substituted phenyl isocyanate with an amine derivative.
- For instance, the reaction between a pyrazolo[3,4-b]pyridine derivative and a trifluoromethyl-substituted aniline can yield the desired urea compound.
Use of Catalysts
Catalysts play a significant role in enhancing reaction efficiency and selectivity.
- Metal-organic frameworks (MOFs) have been employed to facilitate the synthesis of pyrazolo[3,4-b]pyridine derivatives, which are crucial intermediates in the preparation of this urea compound.
Alternative Synthetic Routes
Research has indicated several alternative synthetic routes that can be utilized:
-
- This method involves sequential reactions where each step is optimized for yield and purity.
-
- Utilizing microwave irradiation can significantly reduce reaction times and improve yields by providing uniform heating.
Data Table of Preparation Methods
Research Findings
Recent studies have highlighted the biological activities associated with compounds similar to Urea, N-[4-(3-amino-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl]-N'-[3-(trifluoromethyl)phenyl]-:
Compounds featuring similar structural motifs often exhibit significant biological activities such as anticancer and antimicrobial properties.
The unique combination of functional groups in this compound suggests potential interactions that could lead to novel therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
